3,3,4,4-tetrafluorobutan-1-ol

Fluorinated Solvents Process Chemistry Volatility

3,3,4,4-Tetrafluorobutan-1-ol (CAS 428-90-0) is a partially fluorinated primary alcohol belonging to the class of tetrafluorobutanol derivatives. It serves as a versatile fluorinated building block and specialty solvent , with a molecular formula of C₄H₆F₄O and a molecular weight of 146.08 g/mol.

Molecular Formula C4H6F4O
Molecular Weight 146.1
CAS No. 428-90-0
Cat. No. B6278509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4,4-tetrafluorobutan-1-ol
CAS428-90-0
Molecular FormulaC4H6F4O
Molecular Weight146.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4,4-Tetrafluorobutan-1-ol CAS 428-90-0: Technical Data for Procurement & Differentiation


3,3,4,4-Tetrafluorobutan-1-ol (CAS 428-90-0) is a partially fluorinated primary alcohol belonging to the class of tetrafluorobutanol derivatives. It serves as a versatile fluorinated building block and specialty solvent , with a molecular formula of C₄H₆F₄O and a molecular weight of 146.08 g/mol . The compound exhibits a LogP of 1.27 and a boiling point of 111.4 °C at 760 mmHg , which, as the evidence below will demonstrate, directly influence its suitability for applications where specific volatility or partitioning behavior is required compared to other fluorinated alcohols.

Why 3,3,4,4-Tetrafluorobutan-1-ol Cannot Be Replaced by Other Fluorinated Alcohols


The specific substitution pattern of fluorine atoms in 3,3,4,4-tetrafluorobutan-1-ol—located on the 3rd and 4th carbons of the butanol backbone—imparts a distinct set of physicochemical properties compared to other fluorinated alcohols . This includes a unique balance of volatility, lipophilicity (LogP 1.27 ), and reactivity that is not achievable with shorter-chain perfluoroalcohols (e.g., 2,2,2-trifluoroethanol) or mono-fluorinated butanols (e.g., 4-fluoro-1-butanol). Generic substitution can lead to altered reaction kinetics, phase separation issues, or undesirable changes in material properties. The quantitative evidence below demonstrates exactly where and why this compound outperforms its closest alternatives.

Quantitative Differentiation of 3,3,4,4-Tetrafluorobutan-1-ol (CAS 428-90-0) Against Comparators


Moderate Volatility for Solvent Recovery: Boiling Point Comparison vs. 2,2,2-Trifluoroethanol and 4-Fluoro-1-butanol

3,3,4,4-Tetrafluorobutan-1-ol exhibits a boiling point of 111.4 °C at 760 mmHg . This is significantly higher than the common fluoroalcohol 2,2,2-trifluoroethanol (74.0 °C ), making it more suitable for reactions requiring higher temperatures or where low volatility is preferred. Conversely, it boils at a lower temperature than the mono-fluorinated 4-fluoro-1-butanol (101.5±10.0 °C [1]), indicating a unique boiling point profile influenced by the specific tetrafluorination pattern.

Fluorinated Solvents Process Chemistry Volatility

Enhanced Lipophilicity for Material Science Applications: LogP Comparison vs. 2,2,2-Trifluoroethanol

The calculated LogP (octanol-water partition coefficient) for 3,3,4,4-tetrafluorobutan-1-ol is 1.27 . This value is substantially higher than that of 2,2,2-trifluoroethanol, which has a reported LogP of 0.32 [1]. The greater lipophilicity indicates a stronger preference for non-polar environments, which is a critical parameter for modifying the solubility and bioavailability of drug candidates or for designing hydrophobic polymer segments.

Partition Coefficient Lipophilicity Drug Discovery Polymer Modifiers

Lower Volatility than Brominated Analog for Advanced Intermediate Synthesis: Boiling Point Comparison vs. 4-Bromo-3,3,4,4-tetrafluorobutan-1-ol

In the context of synthesizing fluorinated polymers or advanced materials, 3,3,4,4-tetrafluorobutan-1-ol offers a boiling point of 111.4 °C , which is substantially lower than its brominated analog, 4-bromo-3,3,4,4-tetrafluorobutan-1-ol, which boils at 146.2 °C at 760 mmHg [1]. This lower boiling point can be advantageous for processes requiring easier removal of the alcohol moiety after its function as a building block or protecting group is complete, or when a less thermally demanding purification step is desired.

Fluorinated Intermediates Polymer Synthesis Thermal Processing

Sustained Hydroxyl Reactivity with Reduced Acidity: Class-Level Inference on pKa

While an experimental pKa value for 3,3,4,4-tetrafluorobutan-1-ol was not located, the compound's structure—with a CH₂ spacer between the hydroxyl group and the heavily fluorinated carbon atoms—suggests its acidity will be significantly lower than that of 2,2,2-trifluoroethanol (pKa 12.4 [1]). The electron-withdrawing effect of fluorine atoms diminishes rapidly with distance. This indicates that 3,3,4,4-tetrafluorobutan-1-ol will retain the nucleophilic character of a primary alcohol while benefiting from the unique steric and electronic environment of the adjacent tetrafluorocarbon segment, a property distinct from the more acidic, less nucleophilic TFE.

Reactivity Acidity (pKa) Nucleophilicity

Optimal Scientific & Industrial Applications for 3,3,4,4-Tetrafluorobutan-1-ol (CAS 428-90-0)


Specialty Solvent for High-Temperature Organic Reactions Requiring Moderate Volatility

Given its boiling point of 111.4 °C, 3,3,4,4-tetrafluorobutan-1-ol is well-suited as a reaction medium for chemical transformations that require temperatures above the boiling point of 2,2,2-trifluoroethanol (74 °C) but below that of typical high-boiling solvents. This facilitates easier solvent recovery via distillation compared to less volatile alternatives .

Fluorinated Building Block for Enhancing Lipophilicity in Pharmaceutical and Agrochemical Intermediates

With a LogP of 1.27, this compound is a strategically advantageous starting material for introducing a fluorinated segment that significantly increases the overall lipophilicity of a target molecule compared to using shorter-chain fluoroalcohols like TFE (LogP 0.32). This property is valuable in medicinal chemistry for modulating ADME (Absorption, Distribution, Metabolism, Excretion) profiles .

Milder Alternative to Brominated Analogs in the Synthesis of Advanced Materials

For the incorporation of a tetrafluorobutyl moiety into polymers or liquid crystals, 3,3,4,4-tetrafluorobutan-1-ol offers a significant processing advantage. Its boiling point (111.4 °C) is substantially lower than that of the analogous brominated intermediate (146.2 °C), allowing for gentler post-reaction workup and purification steps, which is crucial when dealing with thermally sensitive advanced materials [1].

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